molecular formula C14H21NO3 B147179 2,6-Di-tert-butyl-4-nitrophenol CAS No. 728-40-5

2,6-Di-tert-butyl-4-nitrophenol

Cat. No.: B147179
CAS No.: 728-40-5
M. Wt: 251.32 g/mol
InChI Key: FCGKUUOTWLWJHE-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-nitrophenol is an aromatic compound that belongs to the class of phenol derivatives. It is characterized by the presence of two tert-butyl groups and a nitro group attached to a phenol ring. This compound appears as a yellow crystalline powder and is relatively soluble in organic solvents but insoluble in water .

Mechanism of Action

Target of Action

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a derivative of 2,6-di-tert-butylphenol, an antioxidant additive commonly used in gasoline, jet, and diesel fuels . The primary target of DBNP is the process of ATP-generating oxidative phosphorylation .

Mode of Action

DBNP acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the inner mitochondrial membrane, leading to the dissipation of energy as heat instead of being used for ATP synthesis . This uncoupling effect is due to the nitro group in DBNP, which forms complexes with certain metal ions in an unusual nitronato-quinone resonance form .

Biochemical Pathways

The primary biochemical pathway affected by DBNP is the oxidative phosphorylation pathway, a crucial process for energy production in cells . By uncoupling this process, DBNP disrupts the normal energy metabolism in cells, potentially leading to cellular dysfunction.

Pharmacokinetics

Due to its lipophilic nature and a pka value of 68, DBNP is expected to have enhanced passive-diffusion kinetics across biological membranes at the physiological pH of 74 . This suggests that DBNP may have good bioavailability.

Result of Action

The primary result of DBNP’s action is the disruption of energy metabolism in cells due to the uncoupling of oxidative phosphorylation This can lead to a decrease in ATP production and an increase in heat production

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBNP. For example, DBNP is formed when lubrication oil mist containing the antioxidant additive 2,6-di-tert-butylphenol passes through an electrostatic precipitator and is nitrated . Therefore, the presence and concentration of DBNP can be influenced by factors such as the type of fuel used and the specific conditions of combustion . Furthermore, DBNP has been detected in surface waters, suggesting that it can persist in the environment .

Preparation Methods

2,6-Di-tert-butyl-4-nitrophenol can be synthesized through the nitration of 2,6-di-tert-butylphenol. The reaction typically involves the use of nitric acid as the nitrating agent. The optimal conditions for this reaction include a nitric acid concentration of 30%, a mole ratio of 2,6-di-tert-butylphenol to nitric acid of 1:1.5, and a reaction time of 10 hours. Under these conditions, the yield of the product is approximately 81.6%, and the melting point is around 156.9 to 157.8°C .

Chemical Reactions Analysis

2,6-Di-tert-butyl-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-nitrophenol is similar to other nitrophenol derivatives, such as 2,4-dinitrophenol. it is unique due to the presence of the bulky tert-butyl groups, which influence its chemical reactivity and biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding interactions and stability .

Similar compounds include:

Properties

IUPAC Name

2,6-ditert-butyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGKUUOTWLWJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021559
Record name 2,6-Di-tert-butyl-4-nitrophenol
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Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-40-5
Record name 2,6-Di-tert-butyl-4-nitrophenol
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Record name 2,6-Di-tert-butyl-4-nitrophenol
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Record name 2,6-Di-tert-butyl-4-nitrophenol
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Record name 2,6-Di-tert-butyl-4-nitrophenol
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Record name 2,6-DI-TERT-BUTYL-4-NITROPHENOL
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Synthesis routes and methods I

Procedure details

2,6-di-t-butylphenol (8 g, 39 mmoles) is dissolved in 25 ml of cyclohexane at 10° C. A (1/1) mixture of nitric acid/acetic acid (5 ml) is added dropwise to the reaction medium maintained at this temperature. Agitation is then carried out for 15 minutes at ambient temperature. Then the precipitate formed is filtered off, rinsed with water and pentane. The 2,6-di-t-butyl-4-nitrophenol obtained (6.34 g, 65%) is dried in an oven and will be used without further purification in the following stages. Pale yellow powder. Melting point: 167-168° C.
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8 g
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25 mL
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nitric acid acetic acid
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5 mL
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Synthesis routes and methods II

Procedure details

Dissolve 2,6-di-t-butylphenol (721 mg, 3.5 mmol) in methylene chloride (10 mL) and cool to -60° C. Add, by dropwise addition, a solution of nitronium tetrafluoroborate (25 mL of a 0.5M solution in sulfolane, 12.5 mmol) in methylene chloride (15 mL). Warm slowly to 10° C. and partition between methylene chloride (75 mL) and water (75 mL). Separate the aqueous phase and extract with methylene chloride (50 mL). Combine the organic phases, dry (MgSO4) and evaporate the solvent in vacuo. Purify and separate by flash silica gel chromatography to give the title compound.
Quantity
721 mg
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reactant
Reaction Step One
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10 mL
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solution
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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